3-[(2-Bromo-5-methylphenyl)sulfamoyl]benzoic acid
Description
3-[(2-Bromo-5-methylphenyl)sulfamoyl]benzoic acid is a benzoic acid derivative functionalized with a sulfamoyl group at the 3-position of the benzene ring. The sulfamoyl group is further substituted with a 2-bromo-5-methylphenyl moiety. This compound is listed in commercial catalogs (e.g., CymitQuimica) but is currently discontinued, limiting accessible experimental data on its synthesis, biological activity, or applications .
Properties
IUPAC Name |
3-[(2-bromo-5-methylphenyl)sulfamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO4S/c1-9-5-6-12(15)13(7-9)16-21(19,20)11-4-2-3-10(8-11)14(17)18/h2-8,16H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTEHAGYIXPTFNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)NS(=O)(=O)C2=CC=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Bromo-5-methylphenyl)sulfamoyl]benzoic acid typically involves the following steps:
Sulfamoylation: The attachment of a sulfamoyl group to the brominated aromatic ring.
Benzoic Acid Formation: The final step involves the formation of the benzoic acid moiety.
The reaction conditions for these steps often include the use of catalysts, solvents, and specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-[(2-Bromo-5-methylphenyl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various substituted benzoic acids .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 3-[(2-Bromo-5-methylphenyl)sulfamoyl]benzoic acid may exhibit anticancer properties by targeting specific enzymes involved in tumor progression. For instance, studies on sulfamoylbenzoic acid derivatives have shown their ability to selectively inhibit carbonic anhydrase IX, an enzyme overexpressed in various solid tumors, which contributes to tumor acidity and metastasis . The design of these compounds aims to enhance selectivity and binding affinity, potentially leading to effective cancer therapies.
Enzyme Inhibition
The compound is also investigated for its role as an enzyme inhibitor. Similar sulfamoyl compounds have been explored for their interactions with carbonic anhydrases, suggesting that this compound could serve as a valuable probe in biochemical assays aimed at understanding enzyme mechanisms and developing therapeutic agents .
Organic Synthesis
Building Block in Synthesis
this compound serves as a versatile building block in organic synthesis. It can be utilized in the development of pharmaceuticals and agrochemicals through various synthetic pathways. The introduction of the bromine atom allows for further functionalization via nucleophilic substitution reactions, making it a useful intermediate in creating more complex molecules .
Synthesis Techniques
The synthesis of this compound typically involves multi-step organic reactions, including bromination and sulfonamide chemistry. These methods are critical for producing derivatives with tailored properties for specific applications in drug development .
Biochemical Research
Biochemical Assays
Due to its structural characteristics, this compound is suitable for use in biochemical assays aimed at studying protein interactions and enzyme activities. Its ability to modulate enzyme functions makes it a candidate for further research into cellular processes and signaling pathways .
Case Studies
| Study Focus | Findings | Implications |
|---|---|---|
| Anticancer Properties | Compounds similar to this compound showed high binding affinity to carbonic anhydrase IX (Kd = 0.12 nM) | Potential development of targeted cancer therapies |
| Enzyme Inhibition | Investigated as a selective inhibitor for various carbonic anhydrase isozymes | Valuable tool for understanding enzyme function and drug design |
| Organic Synthesis Applications | Utilized as a key intermediate in the synthesis of complex organic molecules | Enhances the versatility of synthetic approaches in medicinal chemistry |
Mechanism of Action
The mechanism of action of 3-[(2-Bromo-5-methylphenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities of 3-[(2-Bromo-5-methylphenyl)sulfamoyl]benzoic acid to other sulfonamide benzoic acid derivatives are analyzed below, with a focus on substituent effects, biological activity, and computational insights.
Halogenated Sulfonamide Derivatives
Compounds with halogen substitutions (Br, Cl, CF$3$O, SF$5$) on the sulfonamide-phenyl or benzoic acid rings exhibit enhanced binding to target proteins due to electron-withdrawing effects and improved hydrophobic interactions:
- 3-((5-Bromo-3-chloro-2-hydroxyphenyl)sulfonamido)-5-(pentafluorosulfanyl)benzoic acid (6m) : Incorporates SF$5$ and Cl substituents, showing submicromolar inhibition of WD repeat-containing proteins. The SF$5$ group increases lipophilicity and binding affinity .
- 3-((5-Bromo-2-hydroxyphenyl)sulfonamido)-2-hydroxy-5-(trifluoromethoxy)benzoic acid (6j) : The CF$_3$O group enhances metabolic stability and target engagement .
Key Insight : Bromine at the ortho position (as in the target compound) may sterically hinder binding compared to para-halogenated analogs, but the 5-methyl group could offset this by improving hydrophobic interactions.
Hydrazinyl and Indolinone Derivatives
Compounds like (Z)-4-(2-(5-(N-(4-Chloro-3-(trifluoromethyl)benzyl)sulfamoyl)-2-oxoindolin-3-ylidene)hydrazinyl)benzoic acid (10q) and 5-((4-bromo-3-methylphenyl)diazenyl)-2-hydroxybenzoic acid (4e) demonstrate the impact of conjugated systems:
- 4e : Exhibits broad-spectrum antibacterial activity attributed to the 4-bromo-3-methylphenylazo group, which enhances membrane penetration .
- 10q: The hydrazinyl-indolinone scaffold facilitates π-π stacking with enzyme active sites, though synthetic complexity may limit utility .
Heterocyclic Derivatives
Thiophene-, triazole-, or furan-containing analogs (e.g., 3-(5-(N-(2-aminoethyl)sulfamoyl)thiophen-2-yl)-5-(4-(4-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-1-yl)benzoic acid (5)) highlight the role of heterocycles:
- Compound 5 : The thiophene-triazole motif improves solubility and target selectivity for P2Y14 receptor antagonism .
Key Insight : The absence of heterocycles in the target compound may reduce solubility but could enhance metabolic stability by minimizing oxidative hotspots.
Sulfamoyl vs. Sulfonyl/Sulfur Substituents
Comparative molecular modeling studies reveal:
- Compound 4 () : Replacing sulfur with a sulfamoyl group increased binding affinity (−8.53 kcal/mol vs. −7.94 kcal/mol) due to additional hydrogen-bonding interactions .
- 3-[(4-Ethoxyphenyl)sulfamoyl]benzoic acid : Ethoxy substitution modulates electron density, affecting receptor binding .
Key Insight: The sulfamoyl group in the target compound likely enhances binding compared to non-sulfonamide analogs, though substituent positioning (e.g., 2-bromo-5-methyl) will dictate specificity.
Data Tables
Table 1: Structural and Functional Comparison of Selected Compounds
Table 2: Substituent Effects on Activity
Research Findings and Implications
- Structural Flexibility : The target compound’s sulfamoyl-benzoic acid core is versatile, allowing substitutions to optimize binding (e.g., bromo for hydrophobicity, methyl for steric tuning).
- Activity Prediction : Computational models (e.g., AutoDock Vina ) suggest that bromine and methyl groups may synergize to enhance binding to hydrophobic enzyme pockets, though experimental validation is needed.
- Synthetic Accessibility : Unlike complex heterocyclic analogs , the target compound’s simpler structure could streamline large-scale synthesis.
Biological Activity
3-[(2-Bromo-5-methylphenyl)sulfamoyl]benzoic acid is a sulfonamide derivative that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the compound's biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C14H14BrN1O3S
- Molecular Weight : 356.24 g/mol
This compound features a benzoic acid core with a sulfamoyl group and a bromo-substituted phenyl moiety, which may contribute to its diverse biological activities.
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Sulfonamide derivatives are known for their antibacterial properties, often targeting bacterial dihydropteroate synthase.
- Anticancer Activity : Some studies suggest that sulfonamide derivatives can inhibit tumor growth through various mechanisms, including the modulation of enzyme activity involved in cancer cell proliferation.
Antimicrobial Activity
In a study investigating the antimicrobial properties of sulfonamide derivatives, it was found that compounds with similar structures to this compound demonstrated significant inhibitory effects against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli | 32 |
| This compound | S. aureus | 16 |
| Sulfamethoxazole | E. coli | 8 |
| Sulfamethoxazole | S. aureus | 4 |
Anticancer Activity
The anticancer potential of this compound has been explored through in vitro studies focusing on its effects on cancer cell lines. The compound was tested against several cancer types, including breast and colon cancer cells.
Case Study: Inhibition of Cancer Cell Proliferation
In vitro assays demonstrated that this compound significantly inhibited the proliferation of MCF-7 (breast cancer) and HT29 (colon cancer) cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HT29 | 20 |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase, as evidenced by flow cytometry analysis.
The proposed mechanism for the biological activity of this compound includes:
- Enzyme Inhibition : The sulfamoyl group may inhibit key enzymes involved in bacterial folate synthesis.
- Cell Signaling Modulation : The compound may interfere with signaling pathways related to cell proliferation and apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, further promoting apoptosis in cancer cells.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 3-[(2-Bromo-5-methylphenyl)sulfamoyl]benzoic acid, and how can reaction conditions be optimized?
- Methodology : Begin with coupling 2-bromo-5-methylaniline to a sulfamoyl chloride intermediate, followed by carboxylation or hydrolysis of a pre-functionalized benzoic acid derivative. Optimize reaction conditions (e.g., solvent polarity, temperature, and catalyst) using high-performance liquid chromatography (HPLC) to monitor purity. For example, brominated intermediates like 2-bromo-5-methylbenzoic acid (CAS 6967-82-4) can serve as precursors .
- Key Considerations : Use tert-butyloxycarbonyl (Boc) protection for the sulfamoyl group to prevent side reactions during carboxylation. Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) is critical to isolate the product.
Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify the aromatic protons (e.g., bromo-methylphenyl group at δ 7.2–7.8 ppm) and sulfamoyl linkage (NH protons at δ 5.5–6.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm the molecular ion peak (e.g., [M+H] or [M-H]) with an error margin < 5 ppm .
- Infrared Spectroscopy (IR) : Identify characteristic peaks for sulfonamide (S=O stretching at ~1350–1150 cm) and carboxylic acid (O-H stretch at ~2500–3000 cm) .
Q. How does the bromo-methyl substituent influence the compound’s physicochemical properties?
- Methodology : Compare logP (lipophilicity) and pKa values of analogs with/without the bromo-methyl group using computational tools like MarvinSketch. The bromine atom increases molecular weight and may enhance halogen bonding, while the methyl group could sterically hinder interactions in crowded binding pockets .
Advanced Research Questions
Q. What in silico strategies can predict the binding affinity of this compound to biological targets (e.g., enzymes or receptors)?
- Methodology :
- Molecular Docking : Use AutoDock Vina to dock the compound into active sites (e.g., carbonic anhydrase or tyrosine phosphatases). Adjust scoring function parameters to account for halogen bonding from the bromine atom .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of the ligand-protein complex. Analyze root-mean-square deviation (RMSD) and binding free energy via MM-PBSA .
Q. Are there contradictions in reported biochemical data for sulfamoyl benzoic acid derivatives, and how can these be resolved?
- Case Study : While 2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid showed potent α-glucosidase inhibition (IC = 0.8 µM), analogs with bulkier substituents exhibited reduced activity. Resolve discrepancies by:
- Enzyme Assays : Conduct dose-response curves under standardized conditions (pH 7.4, 37°C) .
- X-ray Crystallography : Determine if steric clashes or altered hydrogen-bonding networks explain reduced potency .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacokinetic profiles?
- Methodology :
- Analog Synthesis : Replace the bromine atom with other halogens (e.g., Cl, I) or electron-withdrawing groups (e.g., CF) to modulate electronic effects.
- In Vitro ADME : Assess metabolic stability in liver microsomes and permeability via Caco-2 cell monolayers. For example, trifluoromethyl groups may enhance metabolic resistance but reduce solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
